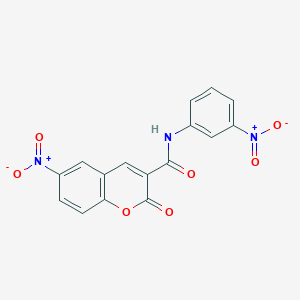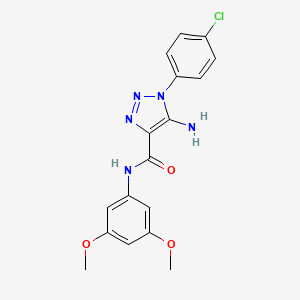![molecular formula C13H17NO3 B2703350 5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one CAS No. 1913889-32-3](/img/structure/B2703350.png)
5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1913889-32-3 . It has a molecular weight of 235.28 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
“5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 235.28 .Aplicaciones Científicas De Investigación
Photochromism and Light-Induced Switching
Photochromic molecules, like Compound 1, undergo reversible changes in color or optical properties upon exposure to light. Compound 1 can be photo-switched from the E-isomer to the Z-isomer by irradiation with long-wavelength light (λ > 350 nm). Shorter wavelengths lead to photo-stationary states (PSS) with lower amounts of the Z-isomer. The stability of both E- and Z-isomers under UV irradiation (250–350 nm) is remarkably high. Compound 1 remains fatigue-resistant even after prolonged continuous irradiation and is oxygenation-stable under singlet oxygen sensitization conditions .
Synthetic Applications
Compound 1 serves as an intermediate in the synthesis of other compounds. For instance, it has been used in the preparation of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Biological Potential
While research on Compound 1’s biological effects is ongoing, related indole derivatives have shown promise. For instance, indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 activity .
Pharmacological Applications
Pyrazolines, a class of five-membered heterocycles, often incorporate a nitrogen-nitrogen (N-N) bond. Some pyrazolines exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects. Further exploration of Compound 1’s pharmacological potential is warranted .
Unique Preparation of Bioactive Compounds
Compound 1 has been used in a unique preparation method for potential bioactive compounds. For example, it plays a role in the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Direcciones Futuras
The future directions for “5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the spatial orientation of substituents .
Mecanismo De Acción
Target of Action
Pyrrolidin-2-one is a type of pyrrolidine, a class of compounds that are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidin-2-one compounds often interact with their targets through the pyrrolidin-2-one ring, which can efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidin-2-one compounds can potentially affect a wide range of biochemical pathways due to their structural diversity .
Pharmacokinetics
Pyrrolidin-2-one compounds are generally well-absorbed and distributed due to their lipophilic nature .
Result of Action
Pyrrolidin-2-one compounds can have a wide range of effects depending on their specific targets .
Action Environment
Environmental factors such as ph and temperature can potentially affect the stability and efficacy of pyrrolidin-2-one compounds .
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-11-5-3-9(8-12(11)17-2)7-10-4-6-13(15)14-10/h3,5,8,10H,4,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJHLOPKOTCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCC(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703267.png)
![4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2703269.png)
![8-(4-fluorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703270.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)
![(3E)-3-[(4-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2703274.png)
![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)




![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2703288.png)